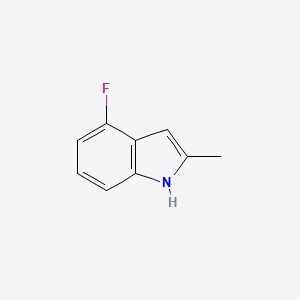

4-Fluoro-2-methyl-1h-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGHGDMLJZDQIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-2-methyl-1H-indole: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[2] 4-Fluoro-2-methyl-1H-indole, a member of the fluorinated indole family, represents a valuable building block for the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, structure, a proposed synthetic route, and its potential applications in drug discovery.

Chemical Properties and Structure

This compound possesses the molecular formula C₉H₈FN and a molecular weight of 149.16 g/mol .[3] The structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with a fluorine atom substituted at the 4-position of the benzene ring and a methyl group at the 2-position of the pyrrole ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈FN | [3] |

| Molecular Weight | 149.16 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 1260383-51-4 | [3] |

| XLogP3 (Computed) | 2.7 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 0 | [3] |

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this compound are not widely published. However, based on its structure and data from analogous compounds, the expected spectroscopic features can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the indole N-H proton (broad singlet, ~8.0-8.5 ppm), aromatic protons on the benzene and pyrrole rings (multiplets, ~6.5-7.5 ppm), and a singlet for the methyl group protons (~2.4 ppm). Coupling between the fluorine atom and adjacent protons (H5) is expected. |

| ¹³C NMR | Resonances for the nine carbon atoms. The carbon bearing the fluorine (C4) will exhibit a large one-bond C-F coupling constant (¹JCF). The methyl carbon will appear upfield (~13-15 ppm). Aromatic and pyrrole carbons will resonate in the 100-140 ppm region. |

| ¹⁹F NMR | A single resonance, with a chemical shift characteristic of a fluorine atom attached to an aromatic ring. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (~3400 cm⁻¹), aromatic C-H stretching (>3000 cm⁻¹), aliphatic C-H stretching (<3000 cm⁻¹), C=C stretching in the aromatic rings (~1600-1450 cm⁻¹), and a strong C-F stretching band (~1250-1000 cm⁻¹).[4][5][6] |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 149. The fragmentation pattern would likely involve the loss of a methyl group ([M-15]⁺) and potentially other fragments characteristic of the indole ring.[7] |

Synthesis of this compound

A plausible and widely used method for the synthesis of 2-substituted indoles is the Fischer indole synthesis.[8] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or a ketone. For the synthesis of this compound, the logical precursors would be (3-fluorophenyl)hydrazine and acetone.

Experimental Protocol: Fischer Indole Synthesis (Proposed)

This is a generalized protocol and requires optimization for the specific synthesis of this compound.

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve (3-fluorophenyl)hydrazine (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

-

Add acetone (1.1 eq.) to the solution.

-

Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

-

-

Cyclization:

-

To the reaction mixture containing the hydrazone, add an acid catalyst. This could be a Brønsted acid like sulfuric acid or polyphosphoric acid, or a Lewis acid such as zinc chloride.

-

Heat the mixture to reflux for several hours. The optimal temperature and reaction time will need to be determined experimentally.

-

Monitor the progress of the reaction by TLC until the starting material is consumed.

-

-

Work-up and Purification:

-

After cooling to room temperature, pour the reaction mixture into a beaker of ice water.

-

If a precipitate forms, collect it by filtration. If not, neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Chemical Reactivity

The chemical reactivity of this compound is governed by the electron-rich nature of the indole ring, influenced by the electronic effects of the fluorine and methyl substituents.

Electrophilic Aromatic Substitution

The indole nucleus is highly reactive towards electrophiles, with substitution typically occurring at the C3 position. The methyl group at the C2 position in this compound blocks this site, directing electrophilic attack to other positions on the ring. The fluorine atom at the C4 position is an ortho-, para-directing deactivator for electrophilic aromatic substitution on the benzene ring. However, the overall reactivity will be a balance of the activating effect of the pyrrole nitrogen and the deactivating effect of the fluorine. Therefore, electrophilic substitution could potentially occur at the C5 or C7 positions of the benzene ring, or at the C3 position if the reaction conditions are harsh enough to displace the methyl group, which is unlikely.

N-Alkylation

The nitrogen atom of the indole ring can be deprotonated with a suitable base to form an indolyl anion, which is a potent nucleophile. This anion can then react with various electrophiles, such as alkyl halides, in an N-alkylation reaction.[1] Common bases used for this transformation include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Applications in Drug Discovery

While specific applications of this compound are not extensively documented, its structural motifs are highly relevant to medicinal chemistry.[9] Fluorinated indoles are key components in a variety of therapeutic agents, including kinase inhibitors, which are a critical class of drugs for treating cancer and other diseases.[9] The fluorine atom can enhance binding to target proteins and improve metabolic stability, while the indole scaffold provides a versatile platform for further chemical modification.[2] The 2-methyl group can also influence the binding conformation and selectivity of the molecule. Therefore, this compound serves as a valuable starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs.

Conclusion

This compound is a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. While detailed experimental data for this specific isomer is limited, its chemical properties and reactivity can be reasonably predicted based on the well-established chemistry of the indole nucleus and the influence of its substituents. The proposed Fischer indole synthesis provides a viable route for its preparation. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound | C9H8FN | CID 22490033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical properties of 4-Fluoro-2-methyl-1h-indole

An In-Depth Technical Guide to the Physicochemical Properties of 4-Fluoro-2-methyl-1H-indole

Abstract

This compound is a fluorinated heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. The strategic incorporation of a fluorine atom onto the indole scaffold, a privileged structure in numerous pharmaceuticals, can profoundly modulate a molecule's physicochemical and pharmacological properties.[1][2] This guide provides a comprehensive analysis of the core physicochemical properties of this compound, consolidating computed data with comparative experimental values from closely related isomers due to the limited availability of direct experimental data for this specific compound. We will delve into its structural and electronic characteristics, spectroscopic signature, and logical synthetic approaches. Furthermore, this document outlines the compound's potential applications in drug discovery, supported by an examination of relevant biological pathways, and provides essential safety and handling information for researchers.

Introduction: The Strategic Role of Fluorinated Indoles in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, neurotransmitters (e.g., serotonin), and synthetic drugs.[2] Its unique electronic properties and ability to participate in various biological interactions make it a "privileged scaffold." The introduction of fluorine, a common strategy in modern drug design, imparts unique characteristics to the parent molecule. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability by blocking sites of enzymatic oxidation, improve binding affinity to target proteins through new electrostatic interactions, and modulate lipophilicity, thereby influencing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1][3]

This compound emerges as a valuable building block, combining the foundational indole core with the strategic placement of a fluorine atom at the C4 position and a methyl group at the C2 position. This specific substitution pattern offers a unique vector for chemical exploration and a distinct property profile for developing novel therapeutic agents and advanced materials.[4]

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental for its application in research and development. This section details the known and predicted properties of this compound.

Table 1: Key Physicochemical Identifiers for this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [5] |

| CAS Number | 1260383-51-4 | [5][6] |

| Molecular Formula | C₉H₈FN | [5][6] |

| Molecular Weight | 149.16 g/mol | [5] |

| Canonical SMILES | CC1=CC2=C(N1)C=CC=C2F |[5] |

Table 2: Computed and Comparative Physicochemical Properties

| Property | Value | Method / Note | Source |

|---|---|---|---|

| logP (Octanol/Water) | 2.7 | Computed by XLogP3 | [5] |

| pKa (Aciditv) | ~16.97 | Predicted for 6-fluoro-2-methylindole | [7] |

| Melting Point | No Data Available | Experimental for 6-fluoro-2-methylindole: 100 °C | [7] |

| Boiling Point | No Data Available | Experimental for 6-fluoro-2-methylindole: 269.2 °C |

| Appearance | White to yellow solid | Predicted based on related isomers |[7] |

Lipophilicity and Solubility

The partition coefficient (logP) is a critical measure of a compound's lipophilicity, which influences its ability to cross biological membranes. The computed XLogP3 value for this compound is 2.7, suggesting moderate lipophilicity.[5] This value indicates that the compound is likely to have good solubility in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and chlorinated solvents, but limited solubility in aqueous solutions. This property is a key consideration in designing assays and formulation strategies.

Acidity and Basicity (pKa)

The indole N-H proton is weakly acidic. While no experimental pKa value exists for the 4-fluoro isomer, the predicted pKa for the related 6-fluoro-2-methylindole is approximately 16.97.[7] This indicates that a very strong base is required to deprotonate the indole nitrogen, a common first step for N-alkylation or other derivatization reactions. For practical purposes in biological systems (pH ~7.4), the compound will exist in its neutral form.

Physical State and Thermal Properties

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment are paramount. A combination of spectroscopic techniques provides a detailed fingerprint of the molecule.

General Experimental Protocol for Spectroscopic Analysis

The following outlines a standard workflow for the characterization of fluorinated indole derivatives.[1]

-

Sample Preparation : For Nuclear Magnetic Resonance (NMR), dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. For Infrared (IR) Spectroscopy, a small amount of the solid is analyzed directly on an ATR-FTIR spectrometer. For Mass Spectrometry (MS), the sample is dissolved in a solvent like methanol or acetonitrile for infusion.[1]

-

Instrumentation & Data Acquisition :

-

NMR : ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-field spectrometer (e.g., 400 MHz or higher).[1]

-

IR : Spectra are typically recorded over a range of 4000-400 cm⁻¹.[1]

-

MS : High-resolution mass spectra (HRMS) are obtained using techniques like ESI-TOF to confirm the elemental composition.[1]

-

Expected Spectroscopic Signature

-

¹H NMR : The proton NMR spectrum is expected to be highly informative. Key signals should include a broad singlet for the N-H proton (typically > 8.0 ppm), a complex multiplet pattern in the aromatic region (approx. 6.5-7.5 ppm), and a singlet or narrow doublet for the C2-methyl group around 2.3-2.5 ppm. The coupling of the protons on the benzene ring to the C4-fluorine atom will result in characteristic splitting patterns that are crucial for confirming the fluorine's position.

-

¹³C NMR : The spectrum should display nine distinct carbon signals. The carbons bonded to and adjacent to the fluorine atom (C4, C3a, C5) will exhibit C-F coupling, appearing as doublets with characteristic coupling constants, which is a definitive diagnostic feature.

-

¹⁹F NMR : A single resonance is expected in the aryl fluoride region of the ¹⁹F NMR spectrum, confirming the presence of a single fluorine environment.

-

Mass Spectrometry : High-resolution mass spectrometry should show a molecular ion peak [M+H]⁺ corresponding to the exact mass of C₉H₉FN⁺ (150.0719). The parent molecular ion [M]⁺ would have a mass of 149.0641.[5]

-

Infrared Spectroscopy : The IR spectrum is expected to show a characteristic sharp N-H stretching vibration around 3400 cm⁻¹, C-H stretching vibrations for the aromatic and methyl groups (~3100-2900 cm⁻¹), and strong C-F stretching bands in the fingerprint region (~1250-1000 cm⁻¹).

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through several established methods for indole formation. The choice of pathway often depends on the availability of starting materials and the desired scale.

Proposed Synthetic Pathway: Reductive Cyclization

A robust and frequently employed method for synthesizing 2-methylindoles is the reductive cyclization of an o-nitrotoluene derivative.[8] This pathway offers good control over the substitution pattern.

Key Steps:

-

Precursor Synthesis : The synthesis begins with a suitably substituted nitrophenyl compound. For 4-fluoro-2-methylindole, a key intermediate would be 1-(5-fluoro-2-nitrophenyl)propan-2-one.

-

Reductive Cyclization : The nitro group is reduced, typically using a reducing agent like zinc in acetic acid or through catalytic hydrogenation.[9] The resulting amino group spontaneously attacks the adjacent ketone, leading to cyclization and dehydration to form the indole ring.

Alternative Pathway: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile alternative.[2] This method involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. To obtain the target molecule, (3-fluorophenyl)hydrazine would be reacted with acetone to form the corresponding hydrazone, which would then be cyclized using an acid catalyst like polyphosphoric acid or zinc chloride.

Relevance in Drug Discovery and Development

The this compound scaffold is a promising starting point for developing novel therapeutics. Indole derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors, ion channels, and enzymes.[2]

Potential Biological Targets and Applications

-

Serotonin (5-HT) Receptor Modulation : Many indole-containing compounds are modulators of serotonin receptors due to the structural similarity of the indole core to serotonin.[2] A closely related compound, 4-Fluoro-N,N-dimethyltryptamine (4-Fluoro-DMT), is a serotonin 5-HT₂C receptor agonist.[10] This strongly suggests that derivatives of this compound could be explored as selective modulators of 5-HT receptor subtypes, with potential applications in treating depression, anxiety, and other CNS disorders.

-

Enzyme Inhibition : Fluorinated indoles have been investigated as inhibitors of various enzymes. For example, some isomers are known to inhibit cytochrome P450 enzymes, which are involved in drug metabolism.[4] This property can be leveraged to create enzyme inhibitors for various diseases or to develop compounds with improved pharmacokinetic profiles.

-

Anticancer and Antimicrobial Agents : The indole scaffold is present in numerous anticancer and antimicrobial agents. 4-Fluoroindole has been shown to enhance the efficacy of certain antibiotics against multi-drug resistant bacteria.[11] This highlights the potential for developing new anti-infective or oncology drugs based on the this compound core.

Safety and Handling

As with any research chemical, proper safety protocols must be followed when handling this compound.

-

Hazard Identification : According to the Globally Harmonized System (GHS), this compound is associated with the following hazards:

-

Recommended Handling : Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage : The compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere to prevent degradation.[8]

Conclusion

This compound is a synthetically accessible and highly valuable heterocyclic building block. While comprehensive experimental data on its physicochemical properties remain to be published, computational models and comparative analysis of its isomers provide a robust framework for its use in research. Its moderate lipophilicity, specific substitution pattern, and the inherent biological relevance of the fluorinated indole scaffold make it an attractive candidate for exploration in drug discovery programs targeting CNS disorders, infectious diseases, and oncology. The analytical and synthetic methodologies outlined in this guide provide a foundation for researchers to confidently incorporate this compound into their development pipelines.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buy 6-fluoro-2-methyl-1H-indole | 40311-13-5 [smolecule.com]

- 5. This compound | C9H8FN | CID 22490033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. achmem.com [achmem.com]

- 7. 6-FLUORO-2-METHYLINDOLE CAS#: 40311-13-5 [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]

- 10. 4-Fluoro-DMT - Wikipedia [en.wikipedia.org]

- 11. ossila.com [ossila.com]

Introduction: The Strategic Value of Fluorination in the Indole Scaffold

An In-depth Technical Guide to 4-Fluoro-2-methyl-1H-indole: Synthesis, Identification, and Application

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1] Its versatile scaffold allows for extensive functionalization, enabling the fine-tuning of biological activity. A particularly effective strategy in modern drug discovery is the incorporation of fluorine into lead compounds. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile.[2]

This guide focuses on a specific and highly valuable building block: This compound (CAS Number: 1260383-51-4).[3] The placement of a fluorine atom at the 4-position of the indole ring, combined with a methyl group at the 2-position, creates a unique electronic and steric environment. This substitution pattern makes it an attractive intermediate for the synthesis of novel therapeutics, particularly in the fields of oncology and neurology, where indole derivatives have shown considerable promise.[4]

This document provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. We will detail a robust and field-proven synthetic methodology, provide a thorough guide to its analytical identification and characterization, and discuss its potential applications, grounded in the principles of modern medicinal chemistry.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety hazards is a prerequisite for its effective and safe utilization in a laboratory setting. The key data for this compound is summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1260383-51-4 | [3] |

| Molecular Formula | C₉H₈FN | [3] |

| Molecular Weight | 149.17 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Appearance | Predicted: Off-white to light-colored solid | N/A |

| XLogP3 | 2.7 | [3] |

Safety and Handling

As a fluorinated aromatic heterocycle, this compound requires careful handling in a controlled laboratory environment.

-

Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage. It may also cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Synthesis of this compound: The Fischer Indole Synthesis

While multiple methods exist for indole synthesis, the Fischer indole synthesis remains one of the most robust, versatile, and widely applied methods since its discovery in 1883.[5] It is the logical and recommended approach for the preparation of this compound. The causality behind this choice lies in the ready availability of the starting materials and the reaction's tolerance for a variety of functional groups.

The synthesis proceeds via the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a ketone or aldehyde.[6] For the target molecule, the key precursors are (3-fluorophenyl)hydrazine and acetone .

Diagram 1: Proposed Fischer Indole Synthesis Workflow

References

A Technical Guide to the Therapeutic Targeting of 4-Fluoro-2-Methyl-1H-Indole Derivatives in Modern Drug Discovery

This guide provides an in-depth exploration of the therapeutic landscape for derivatives of the 4-fluoro-2-methyl-1H-indole scaffold. The indole nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The strategic incorporation of a fluorine atom, particularly at the 4-position, significantly modulates the scaffold's physicochemical properties. This modification can enhance metabolic stability, alter lipophilicity, and influence pKa, thereby improving pharmacokinetic profiles and target-binding interactions.[3][4] This document synthesizes preclinical data and established methodologies to illuminate the most promising therapeutic targets for this compound class, with a primary focus on applications in oncology and immuno-oncology.

Part 1: Target Class I - Protein Kinase Inhibition in Oncology

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[5] The electron-rich indole scaffold is particularly well-suited for designing ATP-competitive inhibitors that occupy the kinase hinge region.[6] Fluorinated indole derivatives have demonstrated potent activity against several key oncogenic kinases.

Target Focus: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Therapeutic Rationale: VEGFR-2 is the principal mediator of angiogenesis, the process by which new blood vessels are formed. In cancer, tumors hijack this process to secure a blood supply for growth and metastasis.[7] Inhibition of VEGFR-2 kinase activity is a clinically validated anti-angiogenic strategy to starve tumors and inhibit their proliferation.[8]

Mechanism of Inhibition: this compound derivatives can be designed to function as Type II ATP-competitive inhibitors. They typically bind to the ATP-binding pocket of the VEGFR-2 kinase domain, stabilizing the inactive (DFG-out) conformation. The indole core often forms critical hydrogen bonds with the hinge region of the kinase, while substituted moieties can access adjacent hydrophobic pockets, ensuring high affinity and selectivity.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes representative in vitro inhibitory activities of a novel 4-fluoro-2-methyl-1H-indol-5-amine analogue against VEGFR-2 and hepatocellular carcinoma cell lines, benchmarked against the multi-kinase inhibitor Sorafenib.

| Compound | Target/Cell Line | IC₅₀ (nM) |

| Indole Analogue 1 | VEGFR-2 | 95.7 ± 3.2 |

| Hep3B (Liver Cancer) | 8010 | |

| Huh7 (Liver Cancer) | 4310 | |

| HepG2 (Liver Cancer) | 1950 | |

| Sorafenib | VEGFR-2 | 90 |

| Hep3B (Liver Cancer) | 8620 | |

| Huh7 (Liver Cancer) | 7550 | |

| HepG2 (Liver Cancer) | 7220 | |

| Table 1: Comparative IC₅₀ values. Data for the indole analogue is representative of findings for this class of compounds.[7] |

Experimental Protocols

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescent)

This protocol describes a method to quantify the enzymatic activity of VEGFR-2 and determine the potency of inhibitory compounds. The assay measures the amount of ATP remaining after the kinase reaction; a lower signal indicates higher kinase activity and weaker inhibition.

-

Reagent Preparation:

-

Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.

-

Prepare Recombinant human VEGFR-2 kinase domain solution in Assay Buffer.

-

Prepare substrate solution (e.g., Poly (Glu, Tyr) 4:1) in Assay Buffer.

-

Prepare a 10 mM stock solution of ATP in Assay Buffer.

-

Dissolve test compounds (e.g., Indole Analogue 1) in 100% DMSO to create 100x stock concentrations for serial dilution.

-

-

Assay Procedure:

-

Add 5 µL of test compound dilutions to the wells of a 96-well plate. Add 5 µL of DMSO for "No Inhibition" and "No Enzyme" controls.

-

Add 20 µL of Assay Buffer to the "No Enzyme" control wells.

-

Add 20 µL of the VEGFR-2 enzyme/substrate mixture to all other wells.

-

Incubate the plate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 25 µL of ATP solution to all wells.

-

Incubate the plate for 60 minutes at 30°C.

-

-

Signal Detection:

-

Stop the reaction and quantify remaining ATP by adding 50 µL of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®) to each well.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Mandatory Visualizations

Caption: VEGFR-2 signaling pathway and point of inhibition.

Caption: Workflow for an in vitro kinase inhibition assay.

Part 2: Target Class II - Epigenetic Regulation

Epigenetic modulators that regulate gene expression without altering the DNA sequence have emerged as a major class of cancer therapeutics. Bromodomain and Extra-Terminal (BET) proteins are key epigenetic "readers" that are frequently dysregulated in cancer.

Target Focus: Bromodomain-containing protein 4 (BRD4)

Therapeutic Rationale: BRD4 is a BET family member that binds to acetylated lysine residues on histones, recruiting transcriptional machinery to specific gene promoters.[9] In many cancers, including leukemia and colon cancer, BRD4 drives the expression of critical oncogenes like c-Myc.[10] Inhibiting BRD4 displaces it from chromatin, leading to transcriptional repression of these oncogenes, cell cycle arrest, and apoptosis.[11]

Mechanism of Inhibition: Indole-based scaffolds, particularly indole-2-ones, have been developed as potent BRD4 inhibitors.[9][11] They act as structural mimetics of acetylated lysine, occupying the hydrophobic pocket within BRD4's bromodomains (BD1 and BD2) and preventing its association with chromatin. This competitive binding is a validated mechanism for disrupting BRD4-dependent gene transcription.

Data Presentation: BRD4 Inhibitory and Antiproliferative Activity

| Compound | BRD4 BD1 IC₅₀ (nM) | BRD4 BD2 IC₅₀ (nM) | HL-60 Cell IC₅₀ (µM) | HT-29 Cell IC₅₀ (µM) |

| Indole-2-one 12j | 19 | 28 | 1.35 | 4.75 |

| Indole-2-one 21r | 41 | 313 | 0.78 | 5.57 |

| Table 2: Potency of representative indole-2-one derivatives against BRD4 bromodomains and cancer cell lines.[9][11] |

Experimental Protocols

Protocol 2: BRD4 Inhibition Assay (AlphaScreen)

This protocol outlines a sensitive, bead-based proximity assay to measure the binding of BRD4 to an acetylated histone peptide.

-

Reagent Preparation:

-

Prepare Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA.

-

Reconstitute recombinant GST-tagged BRD4(BD1) protein.

-

Reconstitute a biotinylated histone H4 peptide acetylated at Lys5, 8, 12, and 16 (H4K5/8/12/16ac).

-

Prepare serial dilutions of the test indole derivative in DMSO.

-

-

Assay Procedure:

-

In a 384-well plate, add test compound dilutions.

-

Add the GST-BRD4(BD1) protein and incubate for 15 minutes at room temperature.

-

Add the biotinylated H4 peptide and incubate for another 15 minutes.

-

In subdued light, add a mixture of Glutathione Donor Beads and Streptavidin Acceptor Beads.

-

Seal the plate and incubate in the dark for 60 minutes at room temperature.

-

-

Signal Detection:

-

Read the plate on an AlphaScreen-capable microplate reader. When the beads are in proximity (i.e., BRD4 is bound to the peptide), a singlet oxygen is transferred, generating a chemiluminescent signal.

-

-

Data Analysis:

-

Inhibition is measured as a decrease in the AlphaScreen signal. Calculate IC₅₀ values as described in Protocol 1.

-

Protocol 3: Western Blot for c-Myc Downregulation

This cellular assay validates that BRD4 inhibition leads to the expected downstream effect on its target gene product.

-

Cell Treatment:

-

Seed cancer cells (e.g., HT-29) in 6-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of the indole-based BRD4 inhibitor for 24 hours.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

Electrophoresis and Transfer:

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody against c-Myc.

-

Incubate with a loading control antibody (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

-

Detection:

-

Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. A decrease in the c-Myc band intensity relative to the loading control indicates successful target engagement.[10]

-

Mandatory Visualizations

Caption: Mechanism of BRD4 inhibition in gene transcription.

Part 3: Target Class III - Immuno-Oncology

Immuno-oncology aims to harness the patient's own immune system to fight cancer. A key mechanism of tumor survival is the creation of an immunosuppressive microenvironment.

Target Focus: Indoleamine 2,3-dioxygenase 1 (IDO1)

Therapeutic Rationale: IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism, converting it to kynurenine.[12] In the tumor microenvironment, IDO1 is often overexpressed. This has two major consequences: 1) depletion of tryptophan, an essential amino acid for T-cell proliferation, and 2) accumulation of kynurenine, which induces T-cell apoptosis and promotes the generation of immunosuppressive regulatory T-cells (Tregs).[13] Inhibition of IDO1 is therefore a promising strategy to reverse this immune tolerance and enhance anti-tumor immunity.[12]

Mechanism of Inhibition: As structural analogues of the natural substrate tryptophan, indole derivatives are a major class of IDO1 inhibitors.[14] They can act as competitive inhibitors, binding to the active site and preventing tryptophan metabolism. Some designs incorporate moieties that can coordinate with the heme iron at the core of the active site, enhancing potency.[15][16] The inclusion of fluorine can improve the metabolic stability and cell permeability of these inhibitors.[3]

Data Presentation: IDO1 Inhibitory Activity

| Compound Class | Representative Inhibitor | IDO1 IC₅₀ (µM) | Inhibition Type |

| Tryptophan Analogue | MTH-trp | 11.6 (Kᵢ) | Competitive |

| 1,2,3-Triazole Derivative | Compound 14e | 3.63 | Heme-Coordinating |

| Table 3: Inhibitory potency of representative indole-based and related IDO1 inhibitors.[12][15] |

Experimental Protocols

Protocol 4: Cell-Based IDO1 Activity Assay

This protocol measures the enzymatic activity of IDO1 in cultured cells by quantifying the production of kynurenine.

-

Cell Culture and Induction:

-

Culture HeLa cells, which have high IDO1 expression, in DMEM with 10% FBS.

-

Seed cells in a 96-well plate. To further boost expression, cells can be stimulated with human interferon-gamma (IFN-γ) for 24-48 hours prior to the assay.

-

-

Inhibitor Treatment:

-

Remove the culture medium and replace it with fresh medium containing L-tryptophan.

-

Add serial dilutions of the indole-based test compounds to the wells. Include a positive control inhibitor (e.g., Epacadostat) and a DMSO vehicle control.

-

Incubate the plate for 24-48 hours at 37°C.

-

-

Kynurenine Measurement:

-

Collect the cell culture supernatant from each well.

-

Add trichloroacetic acid (TCA) to precipitate proteins, then centrifuge.

-

Transfer the supernatant to a new plate.

-

Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid). A reaction with kynurenine will produce a yellow color.

-

Incubate for 10 minutes at room temperature.

-

-

Data Analysis:

-

Measure the absorbance at 490 nm using a microplate reader.

-

Generate a standard curve using known concentrations of kynurenine.

-

Calculate the concentration of kynurenine produced in each well and determine the IC₅₀ value for the test compounds.[15]

-

Mandatory Visualizations

Caption: The role of IDO1 in tumor immune escape.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile platform for the development of targeted therapeutics. Its proven utility in creating potent inhibitors of protein kinases (VEGFR-2), epigenetic readers (BRD4), and immuno-oncology enzymes (IDO1) underscores its significance in modern drug discovery. The fluorine substitution provides a critical tool for fine-tuning the pharmacological properties of these derivatives, enhancing their potential for clinical success.

Future research may focus on developing multi-target agents, such as dual HDAC/BRD4 inhibitors, which have already been explored with indole scaffolds.[10] Furthermore, applying this core to other validated targets, such as tubulin polymerization inhibitors, could yield novel agents for various malignancies.[17] The continued exploration of structure-activity relationships within this chemical class promises to deliver next-generation therapies with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]

- 9. Design, synthesis and biological evaluation of indole-2-one derivatives as potent BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of novel indole derivatives as potential HDAC/BRD4 dual inhibitors and anti-leukemia agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of indole-2-one derivatives as BRD4 (BD1) selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy [frontiersin.org]

- 17. Fluoroindole chalcone analogues targeting the colchicine binding site of tubulin for colorectal oncotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-Fluoro-2-methyl-1H-indole: A Strategic Building Block in Modern Medicinal Chemistry

Introduction: The Strategic Advantage of Fluorinated Indoles

In the landscape of contemporary drug discovery, the indole scaffold stands as a quintessential "privileged structure."[1] Its presence in a multitude of natural products and FDA-approved pharmaceuticals underscores its versatile binding capabilities and favorable pharmacological properties.[1] Medicinal chemists continuously seek to refine and optimize this core, and one of the most powerful strategies to emerge is the incorporation of fluorine.[2][3]

The strategic placement of fluorine atoms can profoundly influence a molecule's characteristics. Due to its high electronegativity and small van der Waals radius, fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through unique electronic interactions, and modulate physicochemical properties like lipophilicity and pKa.[2][4][5] This guide focuses on a particularly valuable building block: 4-fluoro-2-methyl-1H-indole. Its unique substitution pattern—a fluorine atom on the electron-rich benzene ring and a methyl group at the reactive C2 position—provides a unique platform for constructing complex, high-value therapeutic agents, particularly in oncology.

Core Compound Profile: this compound

The utility of a building block begins with a thorough understanding of its synthesis and fundamental properties.

Synthesis Pathway: Reductive Cyclization

While several classic indole syntheses exist, such as the Fischer and Leimgruber-Batcho methods, a robust and scalable approach for this compound is the reductive cyclization of a corresponding o-nitrotoluene derivative.[6][7] This method is advantageous for its reliability and the availability of starting materials.

Caption: General workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data

Accurate characterization is critical for validating the identity and purity of the building block before its use in multi-step syntheses.

| Property | Value | Source |

| Molecular Formula | C₉H₈FN | [8] |

| Molecular Weight | 149.16 g/mol | [8] |

| Appearance | Off-white to light brown solid | |

| IUPAC Name | This compound | [8] |

| CAS Number | 1260383-51-4 | [8] |

| Predicted ¹H NMR | δ (ppm): 7.9 (br s, 1H, NH), 7.5-6.8 (m, 4H, Ar-H), 2.4 (s, 3H, CH₃) | [9][10] |

| Predicted ¹³C NMR | δ (ppm): 155.5 (d, J=245 Hz), 138.0, 136.5, 123.0, 118.0, 109.0, 105.0, 100.0, 13.5 | [10] |

| Mass Spec (EI) | m/z (%): 149 (M⁺) | [9] |

Application in Kinase Inhibitor Synthesis: The Case of GSK2256098

One of the most compelling applications of this compound is in the synthesis of potent and selective kinase inhibitors. A prime example is GSK2256098, a clinical-stage inhibitor of Focal Adhesion Kinase (FAK).[11][12]

Biological Context: The FAK Signaling Pathway

Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[11] Its hyperactivation is a common feature in many cancers, contributing to tumor progression and metastasis.[12] GSK2256098 acts as an ATP-competitive inhibitor, targeting the kinase domain of FAK and blocking its downstream signaling.[13]

Caption: Simplified FAK signaling pathway and the inhibitory action of GSK2256098.

Synthetic Utility

The structure of GSK2256098 features the this compound core, which is coupled to a pyrimidine ring. The indole nitrogen is functionalized with a sulfonyl group attached to a piperidine moiety. This demonstrates a multi-step synthesis where the indole serves as the foundational scaffold upon which the final complex molecule is elaborated.

Application in Multi-Kinase Inhibitors: The Foretinib Scaffold

Foretinib (GSK1363089) is a multi-kinase inhibitor that targets receptors like c-Met and VEGFR-2, both crucial for tumor angiogenesis, proliferation, and metastasis.[14][15][16] While Foretinib itself does not contain the intact this compound, its synthesis relies on a closely related fluorinated precursor, highlighting the broader importance of this substitution pattern in drug design.[17][18] The core of Foretinib is a quinoline ring system linked to a fluorinated phenyl group.[15]

Biological Context: VEGFR-2 and c-Met Pathways

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels essential for tumor growth.[19][20] The c-Met receptor, when activated by its ligand HGF, drives cell proliferation, motility, and invasion.[15] Dual inhibition of these pathways is a powerful anti-cancer strategy.

Caption: Dual inhibition of VEGFR-2 and c-Met pathways by Foretinib.

Experimental Protocols

The following protocols are provided as illustrative examples. Researchers must adapt them based on specific laboratory conditions and safety guidelines.

Protocol 1: Synthesis of this compound[7]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluoro-2-nitrophenylacetone (1.0 eq) and glacial acetic acid (10 volumes).

-

Reaction: Heat the mixture to 60-70 °C. Add zinc dust (3.0-4.0 eq) portion-wise, maintaining the temperature. The addition is exothermic and should be controlled to prevent overheating.

-

Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).

-

Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove excess zinc and inorganic salts.

-

Extraction: Dilute the filtrate with water and neutralize carefully with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.[21]

Protocol 2: VEGFR-2 Kinase Inhibition Assay[20]

This protocol outlines a general method to assess the inhibitory activity of compounds derived from the this compound scaffold against VEGFR-2.

-

Materials: Recombinant human VEGFR-2 kinase domain, ATP, a suitable substrate (e.g., Poly (Glu, Tyr) 4:1), assay buffer, test compound, and a detection reagent (e.g., Kinase-Glo®).

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions to determine the IC₅₀ value.

-

Assay Procedure:

-

In a 96-well plate, combine the VEGFR-2 enzyme, the substrate, and the assay buffer.

-

Add the test compound dilutions to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate for 30-60 minutes at 30°C.

-

Stop the reaction and quantify the remaining ATP using a luminescent detection reagent according to the manufacturer's protocol. The luminescent signal is inversely proportional to kinase activity.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: Experimental workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategically designed building block that leverages the powerful effects of fluorine in medicinal chemistry. Its demonstrated utility in the synthesis of advanced clinical candidates like GSK2256098 validates its importance. The principles guiding its application—enhancing metabolic stability, modulating electronic properties, and providing a rigid scaffold for further functionalization—are central to modern drug design. As researchers continue to tackle complex biological targets, the demand for well-characterized, versatile, and strategically fluorinated building blocks like this compound will undoubtedly continue to grow, paving the way for the next generation of targeted therapeutics.

References

- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]

- 8. This compound | C9H8FN | CID 22490033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Foretinib - Wikipedia [en.wikipedia.org]

- 15. Foretinib | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. massivebio.com [massivebio.com]

- 17. CN105218445B - A kind of preparation method of tyrosine kinase inhibitor Foretinib - Google Patents [patents.google.com]

- 18. Buy Foretinib (EVT-287562) | 849217-64-7 [evitachem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Discovery and Synthetic Evolution of Fluorinated Indoles

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into the indole scaffold represents a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This guide provides an in-depth exploration of the discovery and historical evolution of fluorinated indole synthesis. It begins with an analysis of fluorine's unique impact on molecular properties, traces the adaptation of classical indole syntheses for fluorinated precursors, and culminates in a detailed examination of contemporary catalytic and late-stage fluorination methodologies. Each key method is presented with field-proven insights into experimental choices, detailed step-by-step protocols, and mechanistic diagrams to offer a self-validating and comprehensive resource for researchers in drug discovery and process development.

The Strategic Imperative of Fluorine in the Indole Scaffold

The indole nucleus is a privileged scaffold, forming the core of numerous natural products and blockbuster drugs.[1] However, its journey from a lead compound to a clinical candidate is often fraught with challenges related to metabolic instability and suboptimal physicochemical properties. The introduction of fluorine, the most electronegative element, offers a powerful tool to mitigate these issues.[2]

Key strategic advantages of incorporating fluorine include:

-

Metabolic Blocking: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to oxidative metabolism by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically labile position (a "soft spot") can dramatically increase a drug's half-life and oral bioavailability.[3]

-

Modulation of Lipophilicity: Fluorine's effect on lipophilicity (logP) is context-dependent. A single fluorine atom can increase lipophilicity, enhancing membrane permeability, while polyfluorinated groups like trifluoromethyl (CF₃) can serve as lipophilic hydrogen bond donors, altering protein-ligand interactions.[3]

-

Tuning Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic groups, such as amines. This modulation is critical for optimizing a drug's solubility, absorption, and off-target activity profile, as highly basic compounds are often associated with hERG toxicity.[2]

-

Conformational Control: Fluorine substitution can induce subtle but significant changes in molecular conformation through electrostatic and steric interactions, which can lock a molecule into a more bioactive conformation for its target protein.

These unique properties explain why approximately 20-25% of all approved small-molecule pharmaceuticals contain at least one fluorine atom.[3]

Historical Perspective: From Classical Methods to Fluorinated Precursors

The history of fluorinated indole synthesis is intrinsically linked to the evolution of both organofluorine chemistry and indole synthesis itself. While Emil Fischer discovered his eponymous indole synthesis in 1883, the era of fluorinated pharmaceuticals began much later.[1][4] The first syntheses of organofluorine compounds were reported in the 19th century, but the field remained challenging due to the hazardous nature of early fluorinating agents.[5]

The adaptation of classical methods to produce fluorinated indoles marked the first major advancement. The primary strategy was to start with a pre-fluorinated building block—typically a fluorinated aniline or phenylhydrazine—and construct the indole ring around it.

The Fischer Indole Synthesis: A Workhorse Adapted

The Fischer indole synthesis, a reaction that produces an indole from an arylhydrazine and a carbonyl compound under acidic conditions, was the first major route applied to this challenge.[6][7] An early, seminal example was the synthesis of 4-fluoro-DL-tryptophan, reported in 1951 by R. B. Woodward's group, which utilized 4-fluorophenylhydrazine as a key starting material.

The choice of acid catalyst is a critical parameter, influencing both reaction rate and the regioselectivity when using unsymmetrical ketones.[8] While Brønsted acids like polyphosphoric acid (PPA) and sulfuric acid are common, Lewis acids such as ZnCl₂ are often employed to drive the reaction under different conditions.[1][9] The catalyst's role is to facilitate the key[10][10]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate.[1]

The reaction proceeds through several key stages: formation of the phenylhydrazone, acid-catalyzed tautomerization to an ene-hydrazine, a[10][10]-sigmatropic rearrangement, rearomatization, and finally, cyclization with the elimination of ammonia.[6]

This protocol outlines a general, two-step procedure for the synthesis of 6-fluoroindole.

Step 1: Formation of (4-Fluorophenyl)hydrazone

-

Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol.

-

Add acetaldehyde (1.1 eq) to the solution.

-

Stir the mixture at room temperature for 1-2 hours. The hydrazone intermediate may precipitate from the solution.

-

The reaction mixture can be filtered to isolate the hydrazone or carried forward directly to the next step.

Step 2: Acid-Catalyzed Cyclization

-

To the hydrazone from the previous step, add an acid catalyst. Polyphosphoric acid (PPA) is a common and effective choice.

-

Heat the reaction mixture to 80–150°C. The optimal temperature should be determined empirically.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Upon completion, carefully quench the reaction by pouring the mixture into ice-water.

-

Neutralize the solution with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure 6-fluoroindole.

The Modern Era: Catalytic and Late-Stage Fluorination Strategies

While classical methods are robust, they rely on the availability of fluorinated starting materials and can lack functional group tolerance. The modern era of synthesis has shifted towards more elegant and efficient catalytic strategies, including methods for "late-stage" fluorination, where a C-F bond is installed at the end of a synthetic sequence.

Palladium-Catalyzed Cyclization Methods

Palladium catalysis has revolutionized the construction of C-N and C-C bonds, enabling powerful new indole syntheses.

First reported in 1991, the Larock indole synthesis is a palladium-catalyzed heteroannulation of an o-haloaniline (typically o-iodoaniline) with a disubstituted alkyne.[11][12] This method is highly versatile and can be readily applied to the synthesis of fluorinated indoles by using a fluorinated o-haloaniline. The choice of ligand is critical, with bulky phosphine ligands often used to facilitate the reaction with less reactive o-bromo or o-chloroanilines at lower temperatures.[13]

Catalytic Cycle of the Larock Indole Synthesis

The mechanism involves oxidative addition of the Pd(0) catalyst to the aryl-halide bond, coordination and migratory insertion of the alkyne, and subsequent intramolecular C-N bond formation via reductive elimination.[11]

Direct C-H Bond Fluorination

Directly converting a C-H bond to a C-F bond is the most atom-economical approach to fluorination. While historically challenging, recent advances in palladium catalysis have made this a viable strategy. These reactions typically employ a directing group on the indole nitrogen to guide the catalyst to a specific C-H bond, forming a palladacycle intermediate. This intermediate is then oxidized by an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor, to a high-valent Pd(IV) species, which undergoes reductive elimination to form the C-F bond.[14]

Plausible Catalytic Cycle for Directed C-H Fluorination

-

C-H Activation: The Pd(II) catalyst coordinates to the directing group (DG) and activates a specific C-H bond, forming a five- or six-membered palladacycle.

-

Oxidation: The palladacycle is oxidized by an electrophilic fluorine source (e.g., NFSI) from Pd(II) to a Pd(IV)-Fluoride complex.

-

Reductive Elimination: The C-F bond is formed via reductive elimination, releasing the fluorinated product and regenerating the Pd(II) catalyst.

This protocol for a related N-heterocycle illustrates the general principles and conditions that can be adapted for directed indole fluorination.

-

To an oven-dried reaction vial, add the arylpyrazole substrate (0.5 mmol), Pd(OAc)₂ (10 mol%), and N-Fluorobenzenesulfonimide (NFSI, 2.0 equiv).

-

Evacuate and backfill the vial with an inert gas (e.g., argon).

-

Add the appropriate anhydrous solvent (e.g., MeCN, 5 mL) via syringe.

-

Seal the vial and heat the reaction mixture to 110°C with vigorous stirring for 17 hours.

-

After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude residue by flash column chromatography on silica gel to yield the fluorinated product.

Electrophilic Fluorination of the Indole Ring

The indole ring is electron-rich, particularly at the C3 position, making it susceptible to attack by electrophiles. Modern electrophilic fluorinating reagents, which act as a source of "F⁺", can directly fluorinate the indole core. Reagents such as N-Fluorobenzenesulfonimide (NFSI) and Selectfluor are crystalline, stable solids that are much safer to handle than elemental fluorine.[15][16]

This method is a true late-stage functionalization, allowing for the direct introduction of fluorine onto a pre-existing, complex indole scaffold.

This protocol for enamines demonstrates the general procedure for using Selectfluor, which is applicable to electron-rich heterocycles like indoles.

-

In an oven-dried Schlenk apparatus, add Selectfluor (1.0 equiv) under a flow of argon.

-

Dry the reagent under vacuum at 70–80°C for 2 hours.

-

Allow the apparatus to cool, then add the indole substrate (1.0 equiv) followed by anhydrous acetonitrile under a flow of argon.

-

Stir the mixture at room temperature until TLC indicates complete consumption of the starting material.

-

Filter the reaction mixture through a short plug of basic alumina to remove reagent byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product via column chromatography to obtain the fluorinated indole.

Comparative Analysis of Synthetic Strategies

The choice of synthetic method depends on numerous factors, including the desired substitution pattern, availability of starting materials, scalability, and functional group tolerance. The following table provides a comparative summary of the key methods for synthesizing different fluoroindole isomers.

| Target Molecule | Synthetic Method | Key Starting Materials | Typical Conditions | Reported Yield | Key Advantages/Disadvantages | Reference |

| 4-Fluoroindole | Leimgruber-Batcho | 2-Fluoro-6-nitrotoluene | 1. DMF-DMA, Reflux; 2. Pd/C, H₂ | Not Specified | Mild cyclization; relies on specific starting material. | [17] |

| 5-Fluoroindole | Fischer Indole | 4-Fluorophenylhydrazine, Ethyl pyruvate | EtOH, Methanesulfonic acid | 54% | Classic, versatile; can require harsh acid. | [18] |

| 5-Fluoroindole | Leimgruber-Batcho | 5-Fluoro-2-nitrotoluene | 1. DMF-DMA; 2. Pd/C, H₂ | High | Milder than Fischer; high yielding. | [17] |

| 5-Fluoroindole | Reductive Cyclization | 2-(5-Fluoro-2-nitrophenyl)acetonitrile | 10% Pd/C, H₂, EtOH | 81% | Good yield from a specific precursor. | [17] |

| 6-Fluoroindole | Fischer Indole | 4-Fluorophenylhydrazine | PPA or other acid, 80-150°C | Moderate-Good | Widely applicable; can form isomers. | [19] |

| 6-Fluoroindole | Leimgruber-Batcho | 4-Fluoro-2-nitrotoluene | 1. Enamine formation; 2. Fe, AcOH | High | High yields; avoids harsh acids. | [10] |

| 7-Fluoroindole | Isatin Reduction | 7-Fluoroisatin | NaBH₄, BF₃·OEt₂, THF | 79% | Good yield for a specific isomer; multi-step. | [10][19] |

Conclusion and Future Outlook

The synthesis of fluorinated indoles has evolved dramatically from the early adaptations of century-old reactions to the highly sophisticated, atom-economical catalytic methods of today. The journey from Fischer's synthesis using pre-fluorinated building blocks to modern late-stage C-H fluorination highlights the relentless drive for efficiency, selectivity, and safety in organic synthesis.

For the modern researcher, the choice of method is a strategic one. Building-block approaches like the Fischer and Leimgruber-Batcho syntheses remain powerful and scalable workhorses, particularly in process chemistry. In contrast, catalytic methods, especially direct C-H functionalization, offer unparalleled flexibility for medicinal chemists in the rapid generation of analogues and the late-stage modification of complex molecules.

Future developments will likely focus on expanding the scope and reducing the cost of catalytic systems. The development of non-precious metal catalysts (e.g., using copper or nickel) for these transformations is a key area of active research. Furthermore, the continued innovation of novel fluorinating reagents and the application of photoredox and electrochemical methods promise to deliver even milder and more selective pathways to these invaluable fluorinated heterocycles, further empowering the next generation of drug discovery.

References

- 1. testbook.com [testbook.com]

- 2. Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. BJOC - Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles [beilstein-journals.org]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. CN105622482A - Method for industrially preparing 7-fluoroindole - Google Patents [patents.google.com]

- 8. scispace.com [scispace.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. 7-Fluoroindole | 387-44-0 [m.chemicalbook.com]

- 11. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 12. grokipedia.com [grokipedia.com]

- 13. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 16. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 17. 7-FLUOROINDOLINE synthesis - chemicalbook [chemicalbook.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. 7-Fluoroindole synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Lipophilicity and Metabolic Stability of 4-Fluoro-2-methyl-1H-indole

Audience: Researchers, scientists, and drug development professionals.

Abstract: The journey of a potential drug molecule from a laboratory curiosity to a clinical candidate is governed by its physicochemical and pharmacokinetic properties. Among the most critical of these are lipophilicity and metabolic stability, which profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed examination of 4-fluoro-2-methyl-1H-indole, a heterocyclic scaffold of interest in medicinal chemistry. We will explore the theoretical underpinnings of its lipophilicity and metabolic fate, driven by its specific substitution pattern, and provide robust, field-proven experimental protocols for their empirical determination. This document is intended to serve as a practical resource for scientists seeking to characterize this molecule and its analogs, bridging the gap between molecular design and preclinical evaluation.

Part 1: The Strategic Importance of Physicochemical Properties in Drug Design

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The modification of this core with strategic substituents is a cornerstone of drug design, aimed at optimizing potency, selectivity, and drug-like properties. The subject of this guide, this compound, features two key modifications: a methyl group at the 2-position and a fluorine atom at the 4-position.

-

The 2-Methyl Group: This small alkyl substituent influences the molecule's steric profile and generally increases its lipophilicity, which can impact membrane permeability and binding to hydrophobic pockets in target proteins.

-

The 4-Fluoro Group: The introduction of fluorine is a widely used tactic in modern drug discovery.[1] Due to its high electronegativity and the strength of the carbon-fluorine bond, fluorine can be used to block sites of metabolic oxidation, thereby enhancing a compound's metabolic stability and extending its half-life.[2][3] It also modulates electronic properties and can increase lipophilicity.[3]

Understanding the precise impact of these substitutions on lipophilicity and metabolic stability is not merely an academic exercise; it is essential for predicting a compound's in vivo behavior, including its oral bioavailability, tissue distribution, clearance rate, and potential for drug-drug interactions.[4][5]

Part 2: Lipophilicity Assessment of this compound

Theoretical Framework: Understanding Lipophilicity

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its pharmacokinetic profile.[6] It is most commonly quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water.[7]

-

LogP: Represents the partitioning of the neutral form of a molecule. A positive LogP indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[7]

-

LogD: For ionizable molecules, the distribution coefficient (LogD) at a specific pH (typically physiological pH 7.4) is more relevant, as it accounts for the partitioning of all ionic species.

Lipophilicity governs a molecule's ability to cross biological membranes, its binding to plasma proteins, and its interaction with metabolic enzymes. An optimal lipophilicity range is often sought; too low, and the compound may have poor absorption, while too high, and it may suffer from poor solubility, high plasma protein binding, and rapid metabolism.

Predicted Lipophilicity

Computational models provide a rapid first pass assessment of lipophilicity. For this compound, the predicted LogP value provides a useful starting point for experimental design.

| Compound Name | Molecular Formula | Predicted LogP (XLogP3) | Data Source |

| This compound | C₉H₈FN | 2.7 | PubChem CID: 22490033[8] |

This predicted value suggests that the compound is moderately lipophilic, a property consistent with many orally bioavailable drugs. However, it is imperative to validate this prediction experimentally, as in silico models can have significant inaccuracies.[9][10]

Experimental Protocol: LogD₇.₄ Determination by RP-HPLC

The Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a robust and resource-efficient alternative to the traditional shake-flask method for determining lipophilicity.[9] The principle is that a compound's retention time on a hydrophobic stationary phase (e.g., C18) is proportional to its lipophilicity.

Causality Behind Experimental Choices:

-

Why RP-HPLC? It is faster, requires less compound, is amenable to high-throughput screening, and avoids some of the experimental artifacts of the shake-flask method (e.g., emulsion formation).[7]

-

Why a Calibration Curve? HPLC is an indirect method. To ensure accuracy, the system must be calibrated using a set of reference standards with reliably determined LogP values, creating a direct correlation between retention time and lipophilicity for the specific chromatographic conditions used.[9][11]

Step-by-Step Methodology:

-

Preparation of Standards and Mobile Phase:

-

Prepare a stock solution (10 mM in DMSO) for a set of 5-7 reference compounds with known LogP values spanning a range (e.g., LogP 1 to 5).

-

Prepare the mobile phases. Mobile Phase A: Water with 10 mM ammonium acetate buffer (pH 7.4). Mobile Phase B: Acetonitrile.

-

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 x 50 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

-

Detection: UV detector at a suitable wavelength (e.g., 254 nm).

-

-

Calibration Curve Generation:

-

Inject each reference standard individually onto the HPLC system.

-

Record the retention time (t_R) for each standard. Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0 .

-

Plot the known LogP values of the standards (Y-axis) against their corresponding log(k') values (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.98 for a valid calibration.

-

-

Sample Analysis:

-

Prepare a 10 mM stock solution of this compound in DMSO. Dilute to a final concentration of 100 µM in a 50:50 water:acetonitrile mixture.

-

Inject the sample onto the calibrated HPLC system and record its retention time (t_R).

-

-

Data Interpretation:

-

Calculate the capacity factor (k') for this compound.

-

Calculate log(k').

-

Using the linear regression equation from the calibration curve, calculate the experimental LogD₇.₄ value for the test compound.

-

Visualization of RP-HPLC Workflow for LogD Determination

Caption: Workflow for experimental LogD determination using RP-HPLC.

Part 3: Metabolic Stability Assessment

Theoretical Framework: Predicting Metabolic Fate

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[12] It is a critical parameter that influences a drug's half-life, clearance, and oral bioavailability.[5] The liver is the primary site of drug metabolism, largely mediated by the cytochrome P450 (CYP) superfamily of enzymes located within the endoplasmic reticulum of hepatocytes.[4][13]

Structural Considerations for this compound:

-

Indole Core Metabolism: The indole ring itself is a known substrate for various CYP isozymes, particularly CYP2A6, CYP2C19, and CYP2E1.[14][15] Common metabolic pathways include hydroxylation at various positions on the benzene or pyrrole ring, and N-oxidation.[14] 3-substituted indoles can also be dehydrogenated to form reactive intermediates.[16][17]

-

The "Fluorine Shield": Aromatic hydroxylation is a common Phase I metabolic reaction. By placing a fluorine atom at the 4-position, a potential site of oxidation is blocked. The high dissociation energy of the C-F bond (~109 kcal/mol) makes it highly resistant to cleavage by CYP enzymes compared to a C-H bond.[18] This strategic fluorination is expected to significantly enhance the metabolic stability of the molecule compared to its non-fluorinated parent, 2-methylindole.[3][19]

-

Potential Metabolic "Soft Spots": While the 4-position is shielded, other sites remain susceptible to metabolism. These include the 2-methyl group (which could undergo benzylic hydroxylation), other positions on the indole ring (e.g., C5, C6, C7), or the indole nitrogen.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay